Magnesium molybdate

Descripción general

Descripción

Magnesium molybdate is a distinctive chemical compound composed of magnesium and molybdate ionsPresenting in a white or off-white crystalline form, it is typically produced synthetically for commercial use .

Métodos De Preparación

The synthesis of magnesium molybdate primarily involves a reaction between magnesium and molybdenum oxide. This process necessitates careful control of conditions to yield the desirable product. The hierarchical architecture of this compound can be synthesized through a facile combustion synthesis at a low temperature . The reaction conditions include the use of magnesium nitrate and ammonium paramolybdate under various pH conditions .

Análisis De Reacciones Químicas

Co-precipitation Method

Another common method for synthesizing magnesium molybdate is co-precipitation from aqueous solutions of magnesium salts and ammonium molybdate. The process involves adjusting the pH to facilitate precipitation, followed by filtration and drying to obtain the desired product .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions that are significant for its applications.

Formation Reactions

The formation of this compound can be expressed through its interaction with other metal oxides:

This reaction is crucial for producing this compound in industrial settings.

Thermal Decomposition

Thermal analysis studies reveal that this compound undergoes dehydration and crystallization upon heating. The thermal decomposition can be summarized as follows:

-

At approximately 195°C, dehydrates to form .

-

At around 390°C, it further dehydrates to yield anhydrous .

-

An exothermic peak at 420°C indicates crystallization without decomposition up to 900°C .

Electrochemical Reactions

This compound exhibits promising electrochemical properties, particularly in energy storage applications such as supercapacitors and sodium-ion batteries. The electrochemical behavior is influenced by its hierarchical structure and porosity, which enhance electron transport and surface reaction kinetics .

The following reaction mechanisms are proposed for its use in sodium-ion capacitors:

This indicates the intercalation of sodium ions into the this compound structure during charge-discharge cycles.

Characterization of this compound

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are essential for understanding the properties of this compound.

X-ray Diffraction Analysis

XRD patterns confirm the formation of crystalline phases of this compound during synthesis. The diffraction peaks correspond to specific lattice planes, indicating successful synthesis and purity of the compound .

Scanning Electron Microscopy

SEM provides insights into the morphology of this compound particles. The particle size can vary significantly depending on the synthesis method used, impacting its reactivity and application potential .

Thermogravimetric Analysis

TGA reveals thermal stability and decomposition characteristics, providing critical data on how this compound behaves under heat, which is vital for applications involving high temperatures .

Aplicaciones Científicas De Investigación

Electrochemical Applications

Supercapacitors and Energy Storage:

Magnesium molybdate has garnered attention in the field of energy storage, particularly in supercapacitor devices. A recent study demonstrated that this compound can be combined with multiwalled carbon nanotubes to enhance its electrochemical performance. The composite material exhibited a remarkable increase in capacitance from 125 to 571 F/g at a current density of 1 A/g, showcasing its potential as an electrode material for high-performance supercapacitors .

Table 1: Electrochemical Performance of this compound Composites

| Material | Capacitance (F/g) | Current Density (A/g) | Cycle Life (%) |

|---|---|---|---|

| This compound (MMO) | 125 | 1 | N/A |

| MMO/C (with Carbon Nanotubes) | 571 | 1 | 85.2 |

Scintillators and Phosphors:

In material science, this compound has been investigated for its luminescent properties. It has potential applications as scintillators and phosphors due to its ability to emit light when excited by radiation. Studies have shown that doping this compound with rare earth elements enhances its luminescent efficiency, making it suitable for use in lasers and light-emitting devices .

Table 3: Luminescent Properties of Doped this compound

| Doping Element | Emission Wavelength (nm) | Application |

|---|---|---|

| Europium (Eu3+) | ~615 | Red Phosphor |

| Ytterbium (Yb3+) | ~980 | Laser Host |

Case Studies

Case Study 1: Supercapacitor Development

A study conducted on this compound composites revealed significant improvements in energy storage capabilities when combined with carbon nanotubes. The electrochemical tests indicated that the composite not only increased capacitance but also improved cycle stability, making it a viable candidate for future energy storage technologies .

Case Study 2: Technetium-99m Generator Efficiency

Research on this compound-based generators for technetium-99m production highlighted the advantages of this compound in reducing preparation time and enhancing safety during the synthesis process. The study concluded that using magnesium molybdates could streamline the production workflow while maintaining high-quality radiopharmaceuticals for medical use .

Mecanismo De Acción

The mechanism by which magnesium molybdate exerts its effects involves its hierarchical architecture, which provides an electron transport pathway and enhanced surface reaction kinetics . The binding energies measured for magnesium and molybdenum ions are consistent with the literature, indicating the expected oxidation states of the metal cations . The sodium-ion capacitor involves ion absorption and insertion into the this compound electrodes .

Comparación Con Compuestos Similares

Magnesium molybdate is unique due to its hierarchical plate-like nanomaterials and porous architectures. Similar compounds include manganese molybdate and sodium molybdate, which also possess hierarchical architectures and are used in similar applications . this compound’s unique structure and stability make it particularly effective in energy storage applications .

Actividad Biológica

Magnesium molybdate (MgMoO₄) is a compound that has garnered interest in various fields, particularly in biochemistry and materials science. Its biological activity is primarily linked to its interactions at the cellular level, metabolic implications, and potential applications in medical technologies. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound crystallizes in the tetragonal system and has been studied for its unique properties, including its solubility and stability under various conditions. The structure of MgMoO₄ allows for interactions with biological systems, influencing metabolic pathways and cellular functions.

Metabolic Effects

Research indicates that exposure to molybdate compounds can disrupt metabolic processes in organisms. A study on mice revealed significant alterations in serum metabolites following molybdate exposure, including changes in amino acid and lipid metabolism . The integration of metabolomic and elementomic data suggested that these disruptions might be mediated by altered cadmium levels in the body, highlighting the compound's potential toxicity at certain concentrations.

Inhibition of Microbial Growth

Molybdate ions have been shown to inhibit the growth of sulfate-reducing microorganisms (SRM), such as Desulfovibrio vulgaris. This inhibition is thought to occur through a mechanism involving futile cycling with sulfate-activating enzymes, leading to ATP depletion within the cells . In experimental conditions, strains of D. vulgaris that lacked specific genes related to molybdate sensitivity were still affected by the compound, suggesting complex interactions at play .

Case Study 1: Metabolic Disorder Induction

A notable case study involved the analysis of mice subjected to varying concentrations of molybdate. The results indicated that exposure led to significant changes in metabolic profiles, with specific metabolites being consistently affected across trials. This study underscored the potential health risks associated with environmental exposure to molybdate compounds .

Case Study 2: Electrochemical Applications

In another context, this compound has been investigated for its electrochemical properties. Research demonstrated that MgMoO₄ nanoplates exhibit promising characteristics for use in supercapacitors due to their porous structure, which enhances electron transport and surface reaction kinetics . This application highlights a different aspect of this compound's biological relevance—its role in energy storage technologies.

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

IUPAC Name |

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

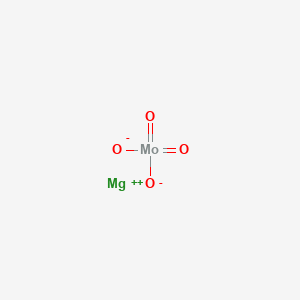

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.